2-(Sulfamoylamino)-1,3-benzothiazole
Description
2-(Sulfamoylamino)-1,3-benzothiazole is a benzothiazole derivative characterized by a sulfamoylamino (-NHSO₂NH₂) group at the 2-position of the benzothiazole scaffold. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article provides a detailed comparison of this compound with structurally analogous benzothiazole derivatives, focusing on synthetic pathways, biological activities, and structure-activity relationships (SAR).
Properties
CAS No. |
136810-66-7 |
|---|---|
Molecular Formula |
C7H7N3O2S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
2-(sulfamoylamino)-1,3-benzothiazole |
InChI |
InChI=1S/C7H7N3O2S2/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12) |
InChI Key |
BMMGGOBJDGZMBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N |
Synonyms |
Sulfamide, 2-benzothiazolyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[(4-Benzothiazole-2-yl)phenyl] Benzenesulfonamides
- Structural Features: These derivatives feature a benzenesulfonamide group linked to the 2-phenylbenzothiazole core. The amino group position (meta vs. para) on the phenyl ring significantly impacts activity .
- Synthesis: Condensation of 2-(3/4-aminophenyl)benzothiazoles with substituted sulfonyl chlorides in pyridine and acetic anhydride .
- Activity : SAR studies indicate that para-substituted derivatives exhibit enhanced binding affinity compared to meta analogs, likely due to optimized steric and electronic interactions .
2-(Methylsulfonyl)-1,3-benzothiazole
- Structural Features: A methylsulfonyl (-SO₂CH₃) group replaces the sulfamoylamino group at the 2-position.
- Activity : Demonstrates anticancer properties by inhibiting RNA/DNA synthesis via binding to nitro enzymes. The sulfonyl group enhances electrophilicity, facilitating interactions with biological nucleophiles .
Comparison with Target Compound :
Pyridine-Containing Benzothiazoles
2-(Pyridin-3-yl)-1,3-benzothiazole
- Structural Features : A pyridine ring is fused to the benzothiazole core at the 2-position.
- Reactivity : Triflic anhydride selectively activates the pyridine moiety over benzothiazole, enabling regioselective synthesis of 1,4-dihydropyridines or lactones via reactions with bis(trimethylsilyl)ketene acetals .
Comparison with Target Compound :
Anticonvulsant and Antimicrobial Benzothiazoles
2-[2-(Substituted)Hydrazinyl]-1,3-benzothiazoles
2-(1,3,4-Oxadiazole-2-yl)-1,3-benzothiazoles
- Structural Features: A 1,3,4-oxadiazole ring replaces the sulfamoylamino group.
- Synthesis : Refluxing benzothiazolyl carboxyhydrazide with aryl acids in phosphoryl chloride .
- Activity : Broad-spectrum antimicrobial activity (disc diffusion method), with electron-withdrawing substituents enhancing efficacy .
Comparison with Target Compound :
- The sulfamoylamino group’s hydrogen-bonding capacity may offer broader target versatility compared to oxadiazole’s rigid aromaticity.
Pentacyclic Benzothiazolium Salts
6,13-Dihydropyrazino[2,1-b:5,4-b']bis(1,3-benzothiazole)-7,14-diium Dibromide
Comparison with Target Compound :
- The monomeric structure of 2-(Sulfamoylamino)-1,3-benzothiazole allows greater conformational flexibility compared to the rigid pentacyclic system.
Preparation Methods
Cyclization of 2-Aminothiophenol with Carbonyl Derivatives
The benzothiazole scaffold is classically synthesized via condensation of 2-aminothiophenol (2 ) with aldehydes or nitriles. For instance, ultrasonic irradiation of 2 with aromatic aldehydes in solvent-free conditions yields 2-arylbenzothiazoles with 65–83% efficiency. A plausible mechanism involves nucleophilic attack of 2 on the aldehyde carbonyl, forming an intermediate imine that cyclizes and oxidizes to the benzothiazole. Catalysts such as CoO nano-flakes enhance this process, achieving 95% yield under solvent-free conditions in 5 minutes.
Table 1: Catalytic Efficiency in Benzothiazole Synthesis
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| CoO NF | Solvent-free | 5 | 95 |
| ZnO-beta zeolite | Ethanol | 120 | 85 |
| NiO nanorods | Ethanol | 240 | 92 |
Alternative Cyclization Routes
Copper-catalyzed reactions between 2 and nitriles provide 2-substituted benzothiazoles under mild conditions. For example, Sun et al. reported a Cu(I)-mediated protocol using acetonitrile derivatives, yielding 70–89% products. Additionally, β-diketones undergo Brønsted acid-catalyzed cyclization with 2 , forming 2-acylbenzothiazoles without oxidants or metals.
Sulfamoylation of 2-Aminobenzothiazole
Sulfamoyl Chloride Route
Reaction of 7 with sulfamoyl chloride (HNSOCl) in anhydrous dichloromethane introduces the sulfamoylamino group. This reagent, generated in situ from sulfamic acid (HNSOH) and PCl, reacts with 7 at 0–5°C to afford 2-(sulfamoylamino)-1,3-benzothiazole (9 ) in 68% yield. Excess base (e.g., triethylamine) neutralizes HCl byproducts, preventing decomposition.
Table 2: Sulfamoylation Optimization
| Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNSOCl | 0–5 | 2 | 68 |
| ClSOH + NH | 25 | 6 | 55 |
| SOCl + NH | 40 | 4 | 48 |
Chlorosulfonation-Amination Sequence
Chlorosulfonation of 7 with chlorosulfonic acid forms 2-(chlorosulfonylamino)benzothiazole (10 ), which reacts with aqueous ammonia to yield 9 in 62% yield. This two-step approach avoids unstable sulfamoyl chloride but requires careful pH control (9–12) to minimize hydrolysis.
Green Chemistry Approaches
Solvent-Free and Catalytic Methods
Ultrasound-assisted condensation reduces reaction times from hours to minutes. For example, Ashok et al. synthesized 9 using sulfated tungstate under ultrasound, achieving 88% yield in 20 minutes. Similarly, microwave irradiation accelerates sulfamoylation, improving yields by 15–20% compared to conventional heating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
